4-Hydroxytestosterone

Description

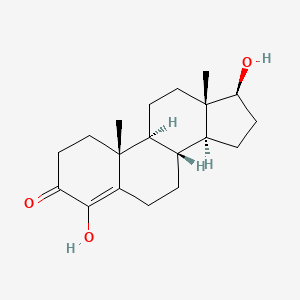

This compound is testosterone substituted with a hydroxy group on the fourth carbon atom. It is an anabolic steroid with no therapeutic indications, which is prohibited from use in sports by the World Anti-Doping Agency. Formestane (Lentaron) acts as a prohormone of this compound, as this compound is one of the many byproducts of formestane metabolism. It is specifically the 17-hydroxylated analog to formestane. Like formestane, 4-hydroxytesterone has been patented for use in decreasing estrogen production in the body, but no such indication currently exists. This compound was first patented in 1955 by G.D Searle & Company.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,16,21-22H,3-10H2,1-2H3/t11-,12-,13-,16-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOIJSIMMIDHMO-FBPKJDBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902477 | |

| Record name | 4,17beta-Dihydroxy-4-androstene-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2141-17-5 | |

| Record name | 4-Hydroxytestosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2141-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,17beta-Dihydroxy-4-androstene-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002141175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxytestosterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4,17beta-Dihydroxy-4-androstene-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/912GOZ167T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 4-Hydroxytestosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxytestosterone (4-OHT) is a synthetic anabolic-androgenic steroid (AAS) and a derivative of testosterone (B1683101), distinguished by a hydroxyl group at the C4 position.[1] This modification significantly influences its biological activity, conferring a multifaceted mechanism of action that includes moderate anabolic and mild androgenic effects, as well as aromatase inhibitory properties.[1] This document provides a comprehensive technical overview of the molecular mechanisms underpinning the activity of this compound, intended for researchers, scientists, and professionals in drug development. It details its interaction with the androgen receptor, downstream signaling pathways, and its impact on estrogen biosynthesis. The guide also includes summaries of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of its signaling pathways and relevant experimental workflows.

Core Mechanism of Action: A Dual Role

The primary mechanism of action of this compound is centered around its function as an agonist of the androgen receptor (AR). However, its unique structure also endows it with the ability to interact with and inhibit the aromatase enzyme, a key player in estrogen synthesis. This dual activity distinguishes it from many other anabolic-androgenic steroids.

Androgenic and Anabolic Activity via Androgen Receptor Activation

As a testosterone derivative, this compound exerts its anabolic and androgenic effects by binding to and activating the androgen receptor.[2] This receptor, a member of the nuclear receptor superfamily, functions as a ligand-activated transcription factor. The binding of 4-OHT to the AR is a critical initiating step that triggers a cascade of molecular events leading to physiological changes, primarily in muscle and reproductive tissues.

Upon binding, the 4-OHT-AR complex undergoes a conformational change, dissociates from heat shock proteins in the cytoplasm, and translocates to the nucleus.[2] Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to an increase in protein synthesis in skeletal muscle, a hallmark of its anabolic effect.[2]

Aromatase Inhibition

A significant aspect of this compound's mechanism of action is its ability to inhibit the aromatase enzyme (cytochrome P450 19A1). Aromatase is responsible for the conversion of androgens to estrogens, specifically testosterone to estradiol (B170435) and androstenedione (B190577) to estrone. By inhibiting this enzyme, this compound can reduce the overall levels of circulating estrogens.[3]

This inhibitory action is noteworthy because many other AAS are substrates for aromatase, leading to estrogenic side effects such as gynecomastia and water retention. The aromatase-inhibiting property of this compound mitigates these potential side effects. This compound's precursor, formestane (B1683765) (4-hydroxyandrostenedione), is a well-known irreversible aromatase inhibitor.[3][4] this compound itself is considered a mild aromatase inhibitor.[3]

Quantitative Data Summary

Precise quantitative data for this compound is sparse in publicly available literature. The following tables summarize the available qualitative descriptions and provide comparative data for testosterone and formestane to offer context.

| Compound | Androgen Receptor Binding Affinity (Relative to Methyltrienolone) | Anabolic:Androgenic Ratio | Aromatase Inhibition (IC50/Ki) |

| This compound | Data not available; described as a potent AR activator[5] | Moderate anabolic, mild androgenic[1] | Mild inhibitor[3] |

| Testosterone | ~50% | 100:100 (by definition) | Substrate |

| Formestane | Weak | Weakly androgenic[3] | Ki: 3.28 µM (competitive)[6] |

Signaling Pathways

The binding of this compound to the androgen receptor initiates a complex network of downstream signaling pathways that ultimately mediate its physiological effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of androgens like this compound.

Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity of a compound to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Objective: To determine the IC50 (and subsequently the Ki) of this compound for the androgen receptor.

Materials:

-

Recombinant human androgen receptor ligand-binding domain (AR-LBD) or cytosol from rat prostate.

-

Radioligand: [³H]-Methyltrienolone (R1881).

-

Test compound: this compound.

-

Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

-

Wash buffer (e.g., Tris-HCl).

-

Hydroxyapatite (HAP) slurry.

-

Scintillation cocktail.

-

96-well filter plates.

-

Liquid scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare the [³H]-R1881 solution in the assay buffer at a concentration near its Kd.

-

Prepare the AR-LBD solution in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, [³H]-R1881, and AR-LBD.

-

Non-specific Binding: Add assay buffer, [³H]-R1881, a high concentration of unlabeled R1881, and AR-LBD.

-

Competitive Binding: Add assay buffer, [³H]-R1881, AR-LBD, and serial dilutions of this compound.

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

Add cold HAP slurry to each well and incubate for 15 minutes at 4°C.

-

Transfer the mixture to a filter plate and wash the filters multiple times with cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Add scintillation cocktail to the filters.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Hershberger Bioassay for Anabolic and Androgenic Activity

This in vivo assay is the gold standard for assessing the anabolic and androgenic properties of a substance.[7]

Objective: To determine the anabolic and androgenic activity of this compound by measuring the weight changes of androgen-dependent tissues in castrated male rats.[7]

Animals: Peripubertal male rats, castrated at approximately 42 days of age.

Procedure:

-

Animal Preparation:

-

Rats are castrated and allowed to recover for 7-10 days to allow for the regression of androgen-dependent tissues.

-

-

Dosing:

-

Animals are divided into groups (n ≥ 6 per group).

-

Androgenic Activity:

-

Vehicle control group.

-

Positive control group (e.g., testosterone propionate).

-

Test groups receiving various doses of this compound.

-

-

Anti-Androgenic Activity (for context):

-

Vehicle control group.

-

Testosterone propionate-treated group.

-

Groups receiving testosterone propionate (B1217596) plus various doses of the test substance.

-

-

The substance is administered daily for 10 consecutive days via oral gavage or subcutaneous injection.[7]

-

-

Necropsy and Tissue Collection:

-

Approximately 24 hours after the final dose, the animals are euthanized.

-

The following androgen-dependent tissues are carefully dissected and weighed:

-

Ventral prostate (VP)

-

Seminal vesicles (SV) (including coagulating glands and their fluids)

-

Levator ani-bulbocavernosus muscle (LABC)

-

Cowper's glands (COW)

-

Glans penis (GP)

-

-

-

Data Analysis:

-

The weights of the tissues are normalized to body weight.

-

Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the tissue weights of the treated groups to the control group.

-

An increase in the weight of the LABC muscle is indicative of anabolic activity.

-

An increase in the weights of the VP and SV is indicative of androgenic activity.

-

The anabolic:androgenic ratio is calculated by comparing the relative effects on the LABC muscle versus the VP/SV.

-

Conclusion

This compound exhibits a complex mechanism of action characterized by its ability to act as an androgen receptor agonist and an aromatase inhibitor. Its moderate anabolic and mild androgenic profile, combined with its potential to reduce estrogenic side effects, makes it a compound of significant interest in both research and clinical contexts. Further quantitative studies are required to fully elucidate its binding affinities and in vivo potency, which will be crucial for a more precise understanding of its therapeutic potential and risk profile. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the continued investigation of this compound and other novel androgens.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 4,17 Beta-dihydroxy-4-androstene-3-one | C19H28O3 | CID 160615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Formestane | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Formestane - Wikipedia [en.wikipedia.org]

- 5. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

4-Hydroxytestosterone: A Technical Guide for Researchers and Drug Development Professionals

An In-Depth Review of the Synthetic Testosterone (B1683101) Derivative: From Molecular Mechanisms to Analytical Methodologies

Abstract

4-Hydroxytestosterone (4-OHT), chemically known as 4,17β-dihydroxyandrost-4-en-3-one, is a synthetic derivative of testosterone with a multifaceted pharmacological profile.[1] First patented in 1955, this compound exhibits moderate anabolic and mild androgenic properties.[1][2] It is recognized both as a metabolite of the aromatase inhibitor formestane (B1683765) and as a standalone anabolic agent, leading to its prohibition in competitive sports by the World Anti-Doping Agency (WADA).[2][3] This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, mechanism of action, metabolic fate, and detailed analytical protocols for its detection and quantification. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound is structurally characterized by a hydroxyl group at the C4 position of the testosterone backbone. This modification significantly influences its biological activity and metabolism compared to the parent hormone.[2]

| Property | Value | Reference |

| Chemical Name | 4,17β-dihydroxyandrost-4-en-3-one | [1] |

| Molecular Formula | C₁₉H₂₈O₃ | [2] |

| Molecular Weight | 304.43 g/mol | [2] |

| CAS Number | 2141-17-5 | [1] |

| Appearance | White Solid | [4] |

Mechanism of Action

The primary mechanism of action of this compound is mediated through its interaction with the androgen receptor (AR). As a lipophilic molecule, it can diffuse across the cell membrane and bind to the AR in the cytoplasm.[2] This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus.[5]

Within the nucleus, the this compound-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in various physiological processes, including muscle protein synthesis, which underlies its anabolic effects.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 4,17 Beta-dihydroxy-4-androstene-3-one | C19H28O3 | CID 160615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism of 4-hydroxyandrostenedione and this compound: Mass spectrometric identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. unitedchem.com [unitedchem.com]

Biochemical Pathways of 4-Hydroxytestosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical pathways involving 4-Hydroxytestosterone (4-OHT), a synthetic anabolic-androgenic steroid. It details the synthesis, extensive Phase I and Phase II metabolism, and the mechanisms of action of 4-OHT. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the biochemical pathways and experimental workflows to support researchers, scientists, and drug development professionals in their understanding of this compound.

Introduction

This compound (4,17β-dihydroxyandrost-4-en-3-one) is a synthetic derivative of testosterone (B1683101), first patented in 1955.[1] It exhibits moderate anabolic and mild androgenic properties.[1] 4-OHT is structurally similar to clostebol (B1669245) (4-chlorotestosterone) and is known for its anti-aromatase activity.[1] It is also a metabolite of the aromatase inhibitor formestane (B1683765) (4-hydroxyandrost-4-ene-3,17-dione), with which it undergoes interconversion in the body.[2][3] This guide explores the intricate biochemical pathways of 4-OHT, providing a technical resource for the scientific community.

Biochemical Pathways

The biochemical journey of this compound is multifaceted, involving its formation from testosterone, extensive metabolism through Phase I and Phase II reactions, and its interactions with key enzymes and receptors.

Synthesis of this compound

This compound can be synthesized from testosterone through hydroxylation at the C4 position. A common laboratory-scale synthesis approach involves the use of suitable oxidizing agents.

Metabolism of this compound

4-OHT undergoes extensive metabolism in the body, primarily in the liver, resulting in a variety of metabolites that are excreted in the urine.[4] The metabolic pathways are characterized by reduction, oxidation, and conjugation reactions.[2][3]

Phase I Metabolism:

Phase I metabolism of 4-OHT primarily involves reductive processes. The main pathways include:

-

Interconversion with Formestane: 4-OHT and formestane (4-hydroxyandrostenedione) are interconvertible.[2][3]

-

Reductions: The A-ring and the 3-keto and 17-hydroxyl groups are subject to reduction, leading to a variety of hydroxylated and dihydroxylated metabolites. These include 3-hydroxy-4-oxo and 3,4-dihydroxylated compounds.[2][3]

-

Dehydrogenation: Dehydrogenation can also occur, yielding metabolites like 1,2- and 6,7-dehydroformestane.[2]

Phase II Metabolism:

The Phase I metabolites of 4-OHT undergo conjugation with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate renal excretion.[2][3] Both glucuronidated and sulfated metabolites have been identified in urine.[2]

A diagram illustrating the metabolic pathways of this compound is provided below.

Mechanism of Action

This compound exerts its biological effects through multiple mechanisms, primarily by interacting with the androgen receptor and inhibiting key enzymes in steroidogenesis.

Androgen Receptor Activation

As a testosterone derivative, 4-OHT is an agonist of the androgen receptor (AR). Upon entering a cell, it binds to the AR in the cytoplasm, causing a conformational change and dissociation from heat shock proteins. The 4-OHT-AR complex then translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA. This binding initiates the transcription of androgen-responsive genes, leading to the anabolic and androgenic effects of the compound.[5]

A diagram of the androgen receptor signaling pathway is shown below.

Enzyme Inhibition

-

Aromatase Inhibition: 4-OHT and its precursor, formestane, are known inhibitors of aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens. This inhibition is a key aspect of their pharmacological profile.[6]

-

5α-Reductase Inhibition: 4-OHT has also been shown to be a weak inhibitor of 5α-reductase, the enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[7]

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Binding Affinities and Inhibitory Concentrations

| Compound | Target | Parameter | Value | Reference |

| 4-Hydroxyandrostenedione (Formestane) | Aromatase | Ki | 3.28 µM | [8] |

| This compound | Androgen Receptor | Androgenic Effect (YAS) | 10-8 M | [9] |

Table 2: Pharmacokinetic Parameters (Oral Administration of Formestane in healthy men)

| Parameter | Value (Unformulated) | Value (Formulated) | Reference |

| Tmax (median) | 1.5 h | 1.5 h | [10] |

| Elimination rate constant | 0.31 h-1 | 0.36 h-1 | [10] |

Note: Pharmacokinetic data for direct oral administration of this compound in humans is limited. The data presented is for its precursor, formestane. An excretion study involving a single 200mg oral dose of this compound in healthy male volunteers showed that the metabolite 3β,4α-dihydroxy-5α-androstan-17-one could be detected for up to 90 hours.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Synthesis of this compound Metabolites

Objective: To synthesize reference standards of 4-OHT metabolites for analytical identification.

General Procedure (Catalytic Hydrogenation for Reductive Metabolites): [8]

-

Dissolve the starting steroid (e.g., formestane or this compound) in a suitable solvent such as methanol.

-

Add a catalyst, such as Palladium on charcoal (Pd/C) or Platinum dioxide (PtO₂).

-

Hydrogenate the mixture under a hydrogen atmosphere.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the catalyst and evaporate the solvent.

-

Purify the product by recrystallization or chromatography.

Example: Synthesis of 6,7-dehydroformestane: [8]

-

Stir androst-4-ene-3,17-dione with potassium t-butylate in t-butanol at 45°C for 7 hours.

-

Neutralize the mixture and extract the products with tert-Butyl methyl ether (TBME).

Analysis of Urinary Metabolites by GC-MS

Objective: To identify and quantify 4-OHT and its metabolites in urine samples.[2]

Sample Preparation: [2]

-

Spike a 2 mL urine sample with an internal standard (e.g., [2,2,4,4-²H₄]-11β-hydroxyandrosterone).

-

Hydrolysis of Glucuronides: Dilute the sample with sodium phosphate (B84403) buffer (0.8 M, pH 7) and add β-glucuronidase from E. coli. Incubate at 50°C for 1 hour.

-

Extraction: Add K₂CO₃/KHCO₃ solution and extract with 5 mL of TBME.

-

Separate the organic layer and evaporate to dryness.

-

Derivatization: Reconstitute the residue in N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) containing ammonium (B1175870) iodide and ethanethiol (B150549) and heat at 60°C for 15 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

GC-MS Analysis: [2]

-

Gas Chromatograph: Agilent 6890 GC system or equivalent.

-

Mass Spectrometer: Agilent 5973 mass selective detector or equivalent.

-

Column: HP-5MS or equivalent capillary column.

-

Carrier Gas: Helium.

-

Ionization: Electron impact (EI) at 70 eV.

-

Injection: Splitless for urine samples, split (1:10) for reference standards.

A workflow for the GC-MS analysis of urinary metabolites is depicted below.

Yeast Androgen Screen (YAS) Assay

Objective: To determine the androgenic activity of this compound and its metabolites.[12][13][14][15][16]

Principle: The YAS assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human androgen receptor (hAR) and a reporter gene (e.g., lacZ, encoding β-galactosidase). When an androgenic compound binds to the hAR, it triggers the expression of the reporter gene, leading to a measurable signal (e.g., a color change).[12]

-

Yeast Culture: Culture the recombinant yeast strain in an appropriate selective medium.

-

Assay Plate Preparation: In a 96-well microtiter plate, add serial dilutions of the test compound (4-OHT), a positive control (e.g., dihydrotestosterone), and a negative control (vehicle).

-

Incubation: Add the yeast culture to each well and incubate the plate for 18-72 hours at 31-32°C.

-

Signal Detection:

-

For lacZ reporter: Add a substrate for β-galactosidase (e.g., CPRG), which turns from yellow to red in the presence of the enzyme.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: Construct dose-response curves and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

5α-Reductase Inhibition Assay

Objective: To assess the inhibitory effect of this compound on 5α-reductase activity.[7][17][18][19][20]

Principle: This assay measures the conversion of a substrate (e.g., testosterone) to its 5α-reduced product (e.g., DHT) by 5α-reductase in the presence and absence of the test inhibitor.

Protocol Outline (using rat liver microsomes): [19]

-

Enzyme Preparation: Prepare a crude microsomal fraction containing 5α-reductase from rat liver.

-

Reaction Mixture: In a reaction tube, combine the enzyme preparation, a buffer (e.g., phosphate buffer, pH 6.5), and the test compound (4-OHT) or a known inhibitor (e.g., finasteride).

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes at 37°C).

-

Reaction Initiation: Initiate the reaction by adding the substrate (e.g., testosterone) and a cofactor (NADPH).

-

Incubation: Incubate for a defined time (e.g., 30 minutes at 37°C).

-

Reaction Termination: Stop the reaction (e.g., by adding acid).

-

Quantification: Quantify the amount of substrate remaining or product formed using a suitable analytical method, such as LC-MS/MS or a spectrophotometric assay.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Downstream Gene Targets

The activation of the androgen receptor by 4-OHT is expected to regulate the expression of a suite of downstream target genes. While a specific gene expression profile for 4-OHT is not extensively documented, it is anticipated to overlap significantly with that of other androgens like testosterone and DHT. Known androgen-regulated genes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[21][22][23] Examples of well-characterized androgen receptor target genes include:

-

Prostate-Specific Antigen (PSA, KLK3)

-

FK506-Binding Protein 5 (FKBP5)

-

Transmembrane Protease, Serine 2 (TMPRSS2)

Further research using techniques like microarray analysis or RNA sequencing would be required to elucidate the specific set of genes regulated by this compound.

Conclusion

This technical guide has provided a detailed examination of the biochemical pathways associated with this compound. The information presented, including metabolic routes, mechanisms of action, quantitative data, and experimental protocols, serves as a valuable resource for researchers in the fields of endocrinology, pharmacology, and drug development. While significant knowledge has been accumulated, further research is warranted to fill the existing gaps in quantitative data, particularly regarding enzyme kinetics, specific binding affinities, and a comprehensive profile of downstream gene targets. Such studies will contribute to a more complete understanding of the biological activities and potential therapeutic applications or risks associated with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. Metabolism of 4-hydroxyandrostenedione and this compound: Mass spectrometric identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Digging Deeper into CYP3A Testosterone Metabolism: Kinetic, Regioselectivity, and Stereoselectivity Differences between CYP3A4/5 and CYP3A7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Androgen receptor - Wikipedia [en.wikipedia.org]

- 6. An in vitro method to determine the selective inhibition of estrogen biosynthesis by aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. dshs-koeln.de [dshs-koeln.de]

- 9. Analysis of testosterone-hydroxylated metabolites in human urine by ultra high performance liquid chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of the pharmacokinetics and pharmacodynamics of unformulated and formulated 4-hydroxyandrostenedione taken orally by healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4,17 Beta-dihydroxy-4-androstene-3-one | C19H28O3 | CID 160615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. YES and YAS assay - Wikipedia [en.wikipedia.org]

- 13. biotoxik.it [biotoxik.it]

- 14. XenoScreen XL YAS - Yeast Androgen Screen - Test Kit for the Detectio [xenometrix.ch]

- 15. Detection of anabolic steroid abuse using a yeast transactivation system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fis.dshs-koeln.de [fis.dshs-koeln.de]

- 17. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. 5 Alpha-reductase inhibitory and anti-androgenic activities of some 4-azasteroids in the rat [pubmed.ncbi.nlm.nih.gov]

- 21. Cell- and gene-specific regulation of primary target genes by the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Androgen receptor genomic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

In Vitro Physiological Effects of 4-Hydroxytestosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxytestosterone (4-OHT) is a synthetic anabolic-androgenic steroid and a metabolite of the aromatase inhibitor formestane (B1683765).[1] This technical guide provides a comprehensive overview of the in vitro physiological effects of this compound, focusing on its interactions with key cellular targets and its effects on various cell types. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts in this area. While 4-OHT has demonstrated androgenic and anti-estrogenic activities, a complete quantitative profile of its in vitro effects remains to be fully elucidated.

Core Physiological Activities of this compound

This compound exerts its primary physiological effects through its interaction with the androgen receptor and its influence on estrogen synthesis via aromatase inhibition.

Androgen Receptor Activation

This compound is an agonist of the androgen receptor (AR), a nuclear receptor that plays a critical role in male sexual development and muscle growth. Upon binding to the AR in the cytoplasm, this compound induces a conformational change in the receptor, leading to its translocation to the nucleus.[2] In the nucleus, the 4-OHT-AR complex binds to androgen response elements (AREs) on target genes, modulating their transcription and leading to the physiological effects associated with androgens.[3]

Aromatase Inhibition

This compound is structurally related to formestane (4-hydroxyandrostenedione), a known irreversible aromatase inhibitor.[1] Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, this compound can reduce the conversion of androgens to estrogens, thereby exerting anti-estrogenic effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro physiological effects of this compound. It is important to note that specific IC50 and EC50 values for this compound are not available in the public domain for all the described assays. In such cases, data for structurally related androgens (Testosterone, Dihydrotestosterone) are provided for comparative context, and this is clearly indicated.

| Parameter | Test System | This compound | Testosterone (for comparison) | Dihydrotestosterone (B1667394) (DHT) (for comparison) | Reference |

| Androgenic Activity | Yeast Androgen Screen (YAS) | LOEC: 10⁻⁸ M | Not Reported | Not Reported | [4] |

| Anti-Estrogenic Activity | Yeast Estrogen Screen (YES) | Anti-estrogenic properties observed | Not Reported | Not Reported | [4] |

Table 1: Receptor-Mediated Activities of this compound. LOEC (Lowest Observed Effect Concentration).

| Parameter | Test System | 4-Hydroxyandrostenedione (Formestane) | Reference |

| Aromatase Inhibition (IC50) | Hamster Ovarian Tissue | 0.88 µM | [5] |

Table 2: Aromatase Inhibition by the structurally similar compound 4-Hydroxyandrostenedione.

| Cell Type | Assay | This compound | Testosterone (for comparison) | Dihydrotestosterone (DHT) (for comparison) | Reference |

| C2C12 Myoblasts | Proliferation/Differentiation | Data Not Available | No effect on proliferation; stimulates differentiation | Stimulates proliferation and differentiation | [6][7] |

| LNCaP/PC3-AR Cells | Reporter Gene Assay | Data Not Available | EC50: 16 nM (Yeast) | EC50: 4 nM (Yeast), 0.008-0.075 nM (Mammalian) | [5] |

| Osteoblasts | Proliferation | Data Not Available | Increased proliferation at 10⁻¹⁰ and 10⁻⁸ M | Increased proliferation from 10⁻¹¹ to 10⁻⁸ M | [8] |

| Neuronal Cells | Viability/Survival | Data Not Available | Dose-dependent effects on survival | No significant effect on survival | [9] |

Table 3: Cellular Effects of this compound and Comparative Androgens.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of this compound via the androgen receptor.

Caption: this compound signaling through the androgen receptor.

Aromatase Inhibition Pathway

This diagram shows how this compound inhibits the conversion of androgens to estrogens.

Caption: Inhibition of aromatase by this compound.

Experimental Workflow for In Vitro Androgen Receptor Binding Assay

The following workflow outlines a typical competitive binding assay to determine the affinity of a test compound for the androgen receptor.

Caption: Workflow for an androgen receptor competitive binding assay.

Detailed Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for the androgen receptor.

Materials:

-

Recombinant human androgen receptor (or rat prostate cytosol)

-

Radiolabeled ligand (e.g., [³H]-dihydrotestosterone)

-

Unlabeled dihydrotestosterone (for non-specific binding)

-

This compound

-

Assay Buffer (e.g., Tris-EDTA buffer with glycerol (B35011) and dithiothreitol)

-

Wash Buffer

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus or charcoal-dextran solution

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound and unlabeled dihydrotestosterone in assay buffer. Prepare the radiolabeled ligand at a concentration near its Kd.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + AR), non-specific binding (radioligand + AR + excess unlabeled DHT), and competitor binding (radioligand + AR + varying concentrations of 4-OHT).

-

Incubation: Incubate the plate at 4°C for 18-24 hours to allow binding to reach equilibrium.

-

Separation: Separate bound from free radioligand.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter, followed by washing with cold wash buffer.

-

Charcoal-Dextran: Add a charcoal-dextran slurry to each well to adsorb free radioligand, then centrifuge to pellet the charcoal.

-

-

Quantification: Transfer the filters or the supernatant (containing the bound ligand) to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of 4-OHT. Plot the percent specific binding against the log concentration of 4-OHT and use non-linear regression to determine the IC50 value.

Aromatase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on aromatase activity.

Materials:

-

Human placental microsomes (source of aromatase)

-

[³H]-Androstenedione (substrate)

-

NADPH

-

This compound

-

Letrozole or anastrozole (B1683761) (positive control)

-

Reaction buffer (e.g., phosphate (B84403) buffer)

-

Organic solvent for extraction (e.g., chloroform)

-

Silica (B1680970) gel plates for thin-layer chromatography (TLC)

-

Scintillation counter

Procedure:

-

Reaction Setup: In microcentrifuge tubes, combine the reaction buffer, human placental microsomes, and varying concentrations of this compound or a positive control.

-

Initiation of Reaction: Add [³H]-androstenedione and NADPH to start the reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding an organic solvent to extract the steroids.

-

Separation of Products: Separate the substrate ([³H]-androstenedione) from the product ([³H]-estrone) using TLC.

-

Quantification: Scrape the silica corresponding to the estrone (B1671321) spot into a scintillation vial, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of this compound. Plot the percent inhibition against the log concentration of 4-OHT and use non-linear regression to determine the IC50 value.

C2C12 Myoblast Proliferation and Differentiation Assay

Objective: To assess the effect of this compound on the proliferation and differentiation of C2C12 myoblasts.

Materials:

-

C2C12 myoblast cell line

-

Growth medium (DMEM with 10% fetal bovine serum)

-

Differentiation medium (DMEM with 2% horse serum)

-

This compound

-

MTT or similar cell proliferation assay reagent

-

Creatine (B1669601) kinase activity assay kit

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure for Proliferation:

-

Cell Seeding: Seed C2C12 myoblasts in a 96-well plate in growth medium and allow them to attach overnight.

-

Treatment: Replace the medium with growth medium containing varying concentrations of this compound.

-

Incubation: Incubate for 24-72 hours.

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance on a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Procedure for Differentiation:

-

Cell Seeding and Growth: Seed C2C12 myoblasts and grow to near confluence in growth medium.

-

Induction of Differentiation: Switch to differentiation medium containing varying concentrations of this compound.

-

Incubation: Incubate for 3-5 days, replacing the medium every 48 hours.

-

Creatine Kinase Assay: Lyse the cells and measure the creatine kinase activity in the cell lysates using a commercially available kit.

-

Data Analysis: Normalize creatine kinase activity to total protein content and express as a fold change relative to the vehicle control.

Androgen-Responsive Reporter Gene Assay

Objective: To quantify the androgenic activity of this compound in a mammalian cell line.

Materials:

-

Androgen-responsive cell line (e.g., LNCaP or PC3-AR)

-

Cell culture medium

-

This compound

-

Dihydrotestosterone (positive control)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed the androgen-responsive cells in a 96-well plate and allow them to attach.

-

Treatment: Replace the medium with medium containing varying concentrations of this compound or DHT.

-

Incubation: Incubate for 24 hours.

-

Cell Lysis: Lyse the cells using the lysis buffer from the luciferase assay kit.

-

Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid or total protein content. Plot the fold induction of luciferase activity against the log concentration of 4-OHT and use non-linear regression to determine the EC50 value.

Osteoblast Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of osteoblasts.

Materials:

-

Osteoblast cell line (e.g., MC3T3-E1 or primary osteoblasts)

-

Cell culture medium

-

This compound

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or MTT)

-

Scintillation counter or microplate reader

Procedure ([³H]-Thymidine Incorporation):

-

Cell Seeding: Seed osteoblasts in a 24-well plate and allow them to attach.

-

Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours.

-

Radiolabeling: Add [³H]-thymidine to each well and incubate for a further 4-6 hours.

-

Harvesting: Wash the cells with PBS, precipitate the DNA with trichloroacetic acid, and lyse the cells.

-

Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM) or as a percentage of the vehicle control.

Neuronal Cell Viability Assay

Objective: To assess the effect of this compound on the viability of neuronal cells under normal and stress conditions.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or primary neurons)

-

Cell culture medium

-

This compound

-

A neurotoxic agent (e.g., glutamate (B1630785) or hydrogen peroxide) for inducing stress

-

Cell viability assay kit (e.g., MTT, LDH release, or Calcein-AM/Ethidium Homodimer-1)

-

Microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

-

Pre-treatment (for neuroprotection studies): Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 24 hours).

-

Induction of Cell Death: Add the neurotoxic agent to the appropriate wells.

-

Incubation: Incubate for a further 24 hours.

-

Viability Assay: Perform the chosen cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the control (untreated or vehicle-treated) cells.

Conclusion

This compound is a synthetic steroid with demonstrated androgenic and anti-estrogenic properties in vitro. Its mechanism of action primarily involves the activation of the androgen receptor and the inhibition of the aromatase enzyme. While qualitative data and detailed experimental protocols are available, a comprehensive quantitative understanding of its potency and efficacy across various cell types is still lacking in publicly available literature. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate the physiological effects of this compound and its potential therapeutic applications. Further studies are warranted to determine the specific IC50 and EC50 values in relevant cell-based assays to fully characterize its pharmacological profile.

References

- 1. Metabolism of 4-hydroxyandrostenedione and this compound: Mass spectrometric identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4,17 Beta-dihydroxy-4-androstene-3-one | C19H28O3 | CID 160615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An in vitro method to determine the selective inhibition of estrogen biosynthesis by aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C2C12 myoblastoma cell differentiation and proliferation is stimulated by androgens and associated with a modulation of myostatin and Pax7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Generation and analysis of an androgen-responsive myoblast cell line indicates that androgens regulate myotube protein accretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of androgen and progestin on the proliferation and differentiation of osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Testosterone and Its Major Metabolites upon Different Stages of Neuron Survival in the Dentate Gyrus of Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxytestosterone: An In-Depth Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxytestosterone (4-OHT), chemically known as 4,17β-dihydroxyandrost-4-en-3-one, is a synthetic anabolic-androgenic steroid (AAS) that is structurally derived from testosterone (B1683101).[1] First patented in 1955, it is characterized by the introduction of a hydroxyl group at the C4 position of the steroid's A ring.[1] While not approved for therapeutic use, this compound is noted for its moderate anabolic and mild androgenic properties.[1][2] It is also recognized as a metabolite of the aromatase inhibitor formestane.[2] This guide provides a detailed examination of the structure-activity relationship (SAR) of this compound, focusing on its interaction with the androgen receptor, its anabolic and androgenic effects, and its metabolic fate.

Core Concepts: Structure-Activity Relationship of this compound

The biological activity of this compound is intrinsically linked to its molecular structure. The presence of the 4-hydroxyl group significantly influences its binding affinity for the androgen receptor and its subsequent anabolic and androgenic potency.

Androgen Receptor Binding

This compound exerts its effects by binding to the androgen receptor (AR), a ligand-activated nuclear transcription factor.[3] Limited quantitative data is available, but one study using a yeast-based assay demonstrated strong androgenic effects at a concentration of 10-8 M.[4]

Anabolic and Androgenic Activity

Data Presentation

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Reference Compound | Comments |

| Androgenic Activity (in vitro) | Strong agonist at 10-8 M | - | Yeast-based androgen screen.[4] |

| Anabolic Ratio | 65 | Testosterone (presumed) | [5] |

| Androgenic Ratio | 25 | Testosterone (presumed) | [5] |

Experimental Protocols

Androgen Receptor Binding Assay (Yeast-Based)

A yeast-based androgen screen can be utilized to determine the androgenic activity of compounds like this compound. A detailed protocol for such an assay is outlined below.

Objective: To assess the androgen receptor agonistic activity of a test compound.

Materials:

-

Saccharomyces cerevisiae strain expressing the human androgen receptor and a reporter gene (e.g., lacZ).

-

Growth medium (e.g., YPD).

-

Assay medium containing a chromogenic substrate (e.g., X-gal).

-

Test compound (this compound).

-

Positive control (e.g., Testosterone or Dihydrotestosterone).

-

Negative control (vehicle).

-

96-well microtiter plates.

-

Incubator.

-

Plate reader.

Procedure:

-

Yeast Culture Preparation: Inoculate the yeast strain into growth medium and incubate overnight at 30°C with shaking.

-

Assay Setup: Dilute the overnight culture in the assay medium.

-

Compound Addition: Add serial dilutions of the test compound, positive control, and negative control to the wells of a 96-well plate.

-

Yeast Inoculation: Add the diluted yeast culture to each well.

-

Incubation: Incubate the plates at 30°C for a specified period (e.g., 24-48 hours).

-

Data Acquisition: Measure the reporter gene activity (e.g., color development for lacZ) using a plate reader.

-

Data Analysis: Plot the response against the compound concentration to determine the EC50 value.

Hershberger Assay

The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic activity of steroids.

Objective: To determine the anabolic and androgenic potency of a test compound in a castrated rat model.

Materials:

-

Immature, castrated male rats (e.g., Sprague-Dawley or Wistar).

-

Test compound (this compound).

-

Reference compound (e.g., Testosterone Propionate).

-

Vehicle (e.g., corn oil).

-

Surgical equipment for castration.

-

Animal balance.

-

Dissection tools.

Procedure:

-

Animal Preparation: Castrate immature male rats and allow for a post-operative recovery period (typically 7-10 days).

-

Dosing: Administer the test compound and reference compound daily for a set period (typically 10 consecutive days) via subcutaneous injection or oral gavage. A vehicle control group should also be included.

-

Necropsy and Tissue Collection: On the day after the final dose, euthanize the animals and carefully dissect the following tissues:

-

Anabolic indicator: Levator ani muscle.

-

Androgenic indicators: Ventral prostate, seminal vesicles, and glans penis.

-

-

Tissue Weighing: Record the wet weight of each dissected tissue.

-

Data Analysis:

-

Calculate the mean tissue weights for each treatment group.

-

Compare the tissue weights of the test compound group to the vehicle control and the reference compound group.

-

The anabolic activity is determined by the increase in the weight of the levator ani muscle.

-

The androgenic activity is determined by the increase in the weights of the ventral prostate, seminal vesicles, and glans penis.

-

The anabolic-to-androgenic ratio is calculated by comparing the relative effects on the levator ani muscle versus the androgenic tissues.

-

Mandatory Visualizations

Caption: Signaling pathway of this compound.

Caption: Hershberger assay experimental workflow.

Caption: Structure-activity relationship of this compound.

Conclusion

The addition of a hydroxyl group at the C4 position of the testosterone molecule, creating this compound, results in a compound with a distinct biological profile. While it retains the ability to bind to and activate the androgen receptor, its anabolic and androgenic effects are modified, reportedly leading to a more favorable anabolic-to-androgenic ratio compared to testosterone. However, a comprehensive understanding of its in vivo potency is limited by the lack of publicly available data from standardized assays such as the Hershberger assay. Further research is required to fully elucidate the quantitative structure-activity relationship of this compound and to explore its potential therapeutic applications.

References

- 1. Metabolism of 4-hydroxyandrostenedione and this compound: Mass spectrometric identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 2141-17-5 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Androgen- and estrogen-receptor mediated activities of this compound, 4-hydroxyandrostenedione and their human metabolites in yeast based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wumeitech.com [wumeitech.com]

Formestane as a Prohormone to 4-Hydroxytestosterone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formestane (B1683765) (4-hydroxyandrost-4-ene-3,17-dione) is a potent, irreversible steroidal aromatase inhibitor that has been utilized in the treatment of estrogen receptor-positive breast cancer in post-menopausal women. Beyond its well-established role as an anti-estrogenic agent, formestane also functions as a prohormone, undergoing metabolic conversion to the active androgen, 4-hydroxytestosterone. This guide provides a comprehensive technical overview of the conversion of formestane to this compound, the biological activity of this compound, and the experimental methodologies used to characterize these processes. Quantitative data are summarized, and key pathways and workflows are visualized to facilitate a deeper understanding for researchers in pharmacology and drug development.

Introduction

Formestane is a synthetic androstenedione (B190577) derivative that acts as a "suicide inhibitor" of the aromatase enzyme, irreversibly binding to and inactivating it, thereby blocking the conversion of androgens to estrogens.[1] This mechanism of action has made it a therapeutic option for hormone-sensitive breast cancers.[2][3] However, its metabolic fate includes conversion to this compound, a compound with notable anabolic and androgenic properties.[4][5] This dual activity of formestane as both an aromatase inhibitor and a prohormone is of significant interest in endocrinology and pharmacology. The interconversion between formestane and this compound is a key aspect of its metabolism.[6]

Enzymatic Conversion of Formestane to this compound

The transformation of formestane into this compound is a reversible enzymatic reaction catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[7][8] These enzymes are a family of oxidoreductases that play a crucial role in the biosynthesis and metabolism of steroid hormones, catalyzing the interconversion between 17-keto and 17β-hydroxy steroids.[8]

The primary reaction is the reduction of the 17-keto group of formestane to a 17β-hydroxyl group, yielding this compound. Conversely, 17β-HSDs can also oxidize the 17β-hydroxyl group of this compound back to formestane.[6]

While the interconversion is confirmed, specific kinetic parameters (Km, Vmax) for formestane and this compound with various 17β-HSD isoforms are not extensively reported in the literature. However, studies on other C19 steroids suggest that the affinity and catalytic efficiency of these enzymes can vary depending on the specific isoform and tissue type.[9]

Biological Activity of this compound

This compound is a potent anabolic-androgenic steroid (AAS).[5] Its biological effects are mediated through binding to and activation of the androgen receptor (AR).[10]

Androgen Receptor Binding Affinity

Quantitative analysis has demonstrated that this compound exhibits a high binding affinity for the androgen receptor. In a competitive binding assay, this compound was found to be a more potent binder to the rat prostatic androgen receptor than the highly potent endogenous androgen, 5α-dihydrotestosterone (DHT).[4]

| Compound | Relative Binding Affinity (RBA) |

| Mibolerone | 100 |

| This compound | 75 |

| 5α-Dihydrotestosterone (DHT) | 66 |

| Formestane | 0.085 |

Table 1: Relative binding affinity of this compound and related compounds to the rat prostatic androgen receptor. Data sourced from Ayotte et al. (1996).[4]

Anabolic and Androgenic Effects

As an androgen receptor agonist, this compound is expected to exhibit both anabolic effects (e.g., increased muscle mass and protein synthesis) and androgenic effects (e.g., development of male secondary sexual characteristics). While it is marketed as an anabolic agent, specific quantitative data from Hershberger assays directly comparing its anabolic to androgenic potency are limited in publicly available literature. However, its high affinity for the androgen receptor suggests significant biological activity.[4][11]

The general signaling pathway for androgens, including this compound, in muscle cells involves the following steps:

Experimental Protocols

In Vitro Metabolism and Enzymatic Conversion

Objective: To characterize the in vitro conversion of formestane to this compound.

Methodology:

-

Enzyme Source: Homogenized liver tissue (e.g., from horse or human) or recombinant 17β-HSD isoforms expressed in a suitable cell line.[12]

-

Incubation:

-

Prepare an incubation mixture containing the enzyme source, a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4), and a cofactor (NADPH for reduction, NADP+ for oxidation).

-

Add formestane or this compound as the substrate at various concentrations.

-

Incubate at 37°C for a defined period.

-

-

Extraction: Stop the reaction and extract the steroids using an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Analysis:

-

Evaporate the organic solvent and derivatize the steroid residues (e.g., trimethylsilylation).

-

Analyze the products by gas chromatography-mass spectrometry (GC-MS) to identify and quantify formestane, this compound, and other metabolites.[6]

-

For kinetic studies, vary the substrate concentration and measure the initial reaction velocities to determine Km and Vmax values.

-

Androgen Receptor Binding Assay

Objective: To determine the relative binding affinity of this compound to the androgen receptor.

Methodology:

-

Receptor Source: Cytosolic fraction from androgen-sensitive tissues (e.g., rat prostate) or cells expressing the androgen receptor.[4]

-

Ligand: A radiolabeled androgen with high affinity for the AR (e.g., [³H]-mibolerone or [³H]-R1881).

-

Competitive Binding:

-

Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (this compound, DHT, etc.).

-

Allow the binding to reach equilibrium.

-

-

Separation: Separate the receptor-bound from the free radioligand (e.g., using dextran-coated charcoal).

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The RBA is then calculated relative to a standard (e.g., mibolerone).

Hershberger Assay for Anabolic and Androgenic Activity

Objective: To assess the in vivo anabolic and androgenic activity of this compound.

-

Animal Model: Immature, castrated male rats.

-

Dosing: Administer the test substance (this compound) daily for a set period (typically 7-10 days) via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group (e.g., testosterone (B1683101) propionate).

-

Necropsy: At the end of the dosing period, euthanize the animals and carefully dissect and weigh the following androgen-sensitive tissues:

-

Androgenic tissues: Ventral prostate, seminal vesicles (including coagulating glands), glans penis.

-

Anabolic tissue: Levator ani muscle.

-

-

Data Analysis: Compare the weights of the tissues from the treated groups to the vehicle control group. A statistically significant increase in tissue weight indicates androgenic or anabolic activity. The ratio of the response of the levator ani muscle to that of the ventral prostate can provide an indication of the anabolic-to-androgenic ratio.

Summary and Conclusion

Formestane possesses a dual pharmacological profile, acting as both a potent aromatase inhibitor and a prohormone to the active anabolic-androgenic steroid, this compound. The conversion is mediated by 17β-hydroxysteroid dehydrogenases. This compound exhibits a high binding affinity for the androgen receptor, even greater than that of DHT, which underscores its significant androgenic potential.[4]

This technical guide has provided an overview of the key chemical and biological aspects of formestane as a prohormone, along with detailed experimental protocols for its characterization. The provided data and methodologies are intended to serve as a valuable resource for researchers and professionals in the fields of drug development, endocrinology, and pharmacology. Further research is warranted to fully elucidate the specific enzyme kinetics of the formestane to this compound conversion and to quantitatively define the anabolic-to-androgenic ratio of this compound in vivo.

References

- 1. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EVALUATION OF ANDROGEN ASSAY RESULTS USING A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of 4-hydroxyandrost-4-ene-3,17-dione and its metabolites on 5 alpha-reductase activity and the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. dshs-koeln.de [dshs-koeln.de]

- 7. iris.uniroma1.it [iris.uniroma1.it]

- 8. The key role of 17 beta-hydroxysteroid dehydrogenases in sex steroid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4,17 Beta-dihydroxy-4-androstene-3-one | C19H28O3 | CID 160615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Insights in 17β-HSD1 Enzyme Kinetics and Ligand Binding by Dynamic Motion Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic studies of formestane in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Anabolic and Androgenic Properties of 4-Hydroxytestosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxytestosterone (4-OHT) is a synthetic anabolic-androgenic steroid (AAS) that has garnered interest for its distinct pharmacological profile. As a derivative of testosterone (B1683101) and a metabolite of the aromatase inhibitor formestane, 4-OHT exhibits both anabolic and androgenic effects. This technical guide provides a comprehensive analysis of the anabolic versus androgenic properties of this compound, detailing its interaction with the androgen receptor, summarizing available quantitative data, and outlining the experimental protocols used to characterize such compounds. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential and mechanistic intricacies of hormonal agents.

Introduction

This compound (4,17β-dihydroxyandrost-4-en-3-one) is a synthetic derivative of testosterone, distinguished by a hydroxyl group at the C4 position.[1][2] This structural modification significantly influences its metabolic fate and receptor interactions, resulting in a compound with moderate anabolic and mild androgenic properties.[3] While not approved for therapeutic use, 4-OHT is a subject of research due to its unique characteristics and its role as a metabolite of formestane, an aromatase inhibitor.[4] Understanding the balance between its anabolic (myotrophic) and androgenic (virilizing) effects is crucial for evaluating its potential clinical utility and for the development of selective androgen receptor modulators (SARMs).

Quantitative Analysis of Anabolic and Androgenic Properties

The anabolic and androgenic activities of a steroid are primarily determined by its binding affinity to the androgen receptor (AR) in different tissues and its subsequent modulation of gene expression. Anabolic effects are typically measured by the growth of the levator ani muscle in animal models, while androgenic effects are assessed by the growth of the prostate and seminal vesicles.

In Vitro Androgen Receptor Binding Affinity

The relative binding affinity (RBA) of a compound for the androgen receptor is a key indicator of its potential potency. Competitive binding assays are utilized to determine the affinity of a test ligand relative to a high-affinity radiolabeled standard.

Table 1: Relative Binding Affinity of this compound for the Androgen Receptor [5]

| Compound | Relative Binding Affinity (RBA) (%)* |

| Mibolerone (Reference) | 100 |

| This compound | 75 |

| 5α-Dihydrotestosterone (DHT) | 66 |

*Data from a competitive binding assay using rat prostatic androgen receptor with [³H]mibolerone as the radioligand.[5]

The data clearly indicates that this compound possesses a high binding affinity for the androgen receptor, even surpassing that of the potent endogenous androgen, 5α-Dihydrotestosterone (DHT).[5]

In Vivo Anabolic and Androgenic Activity (Hershberger Assay)

The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic activity of a substance. It involves the administration of the test compound to castrated male rats and measuring the subsequent weight changes in key anabolic and androgenic tissues.

Table 2: Anabolic and Androgenic Activity of this compound (Data Not Available)

| Compound | Dose | Levator Ani Muscle Weight (mg) (Anabolic) | Ventral Prostate Weight (mg) (Androgenic) | Seminal Vesicle Weight (mg) (Androgenic) | Anabolic/Androgenic Ratio |

| This compound | - | Data not available in published literature | Data not available in published literature | Data not available in published literature | Data not available in published literature |

| Testosterone Propionate (Reference) | - | - | - | - | ~1 |

| Nandrolone Decanoate (Reference) | - | - | - | - | ~10 |

Note: Despite extensive literature review, specific quantitative data from a standardized Hershberger assay for this compound, detailing the wet weights of the levator ani, ventral prostate, and seminal vesicles, could not be located in publicly available scientific literature. Therefore, a definitive in vivo anabolic to androgenic ratio for this compound cannot be provided at this time.

Signaling Pathways

The biological effects of this compound are mediated through its interaction with the androgen receptor, which can trigger both genomic and non-genomic signaling pathways.

Classical (Genomic) Androgen Receptor Signaling Pathway

The primary mechanism of action for androgens involves the classical genomic pathway. This pathway results in the regulation of gene expression and subsequent protein synthesis, leading to the physiological effects associated with androgens.

Non-Genomic Androgen Receptor Signaling

In addition to the classical genomic pathway, androgens can elicit rapid cellular effects through non-genomic signaling.[6] These pathways are initiated by a subpopulation of androgen receptors located at the cell membrane or in the cytoplasm and involve the activation of various kinase cascades.[7]

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This in vitro assay determines the relative binding affinity of a test compound for the androgen receptor.

Methodology:

-

Preparation of Receptor Source: A cytosol fraction containing the androgen receptor is prepared from the ventral prostates of castrated rats.

-

Incubation: A constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]mibolerone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound). Control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled standard) are also prepared.

-

Separation: After incubation to equilibrium, bound and free radioligand are separated. This is commonly achieved by adsorption of the receptor-ligand complex onto hydroxyapatite, followed by centrifugation and washing.

-

Detection: The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of specific binding of the radioligand is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve. The Ki (inhibition constant) can then be calculated to represent the binding affinity of the test compound.

Hershberger Bioassay

This in vivo assay is the gold standard for assessing the anabolic and androgenic properties of a substance in a mammalian model.[8]

Methodology:

-

Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.

-

Acclimation: The animals are allowed to recover for a period to allow for the regression of androgen-dependent tissues.

-

Dosing: The castrated rats are then treated daily for a period of 10 consecutive days with the test compound (this compound), a reference androgen (e.g., testosterone propionate), or the vehicle control.

-

Necropsy and Organ Weighing: Approximately 24 hours after the final dose, the animals are euthanized, and the following tissues are carefully dissected and weighed:

-

Anabolic indicator: Levator ani muscle

-

Androgenic indicators: Ventral prostate and seminal vesicles

-

-

Data Analysis: The mean organ weights of the different treatment groups are compared. The anabolic activity is determined by the increase in the weight of the levator ani muscle, while the androgenic activity is determined by the increase in the weights of the ventral prostate and seminal vesicles. The anabolic/androgenic ratio is then calculated by comparing the relative potencies of the test compound to the reference standard in stimulating the growth of these respective tissues.

Discussion

The available in vitro data demonstrates that this compound is a potent ligand for the androgen receptor, with a binding affinity that exceeds that of DHT.[5] This high affinity suggests a strong potential for both anabolic and androgenic activity. The hydroxyl group at the C4 position is known to influence the steroid's interaction with the AR and may contribute to its distinct activity profile compared to testosterone.[9]

The lack of publicly available in vivo data from a standardized Hershberger assay for this compound is a significant gap in the complete characterization of this compound. While qualitative descriptions of "moderate anabolic and mild androgenic" properties exist, quantitative data is necessary for a precise comparison with other AAS and for guiding further drug development efforts.[3] The anabolic/androgenic ratio is a critical parameter for assessing the therapeutic index of an AAS, with a higher ratio indicating a more favorable separation of desired muscle-building effects from undesirable virilizing side effects.

Conclusion

This compound is a potent androgen receptor agonist with a high in vitro binding affinity. Its pharmacological profile suggests a separation of anabolic and androgenic effects, though a definitive in vivo quantification of this ratio from a standardized Hershberger assay is currently absent from the scientific literature. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other novel androgens. Further research, particularly the execution and publication of a comprehensive Hershberger assay, is imperative to fully elucidate the anabolic and androgenic properties of this compound and to ascertain its potential as a therapeutic agent. The signaling pathway diagrams offer a visual guide to its presumed mechanisms of action at the cellular level. This technical guide serves as a foundational document for researchers and professionals dedicated to advancing the understanding and application of androgenic compounds.

References

- 1. Non-Genomic Actions of the Androgen Receptor in Prostate Cancer. — Canada's Michael Smith Genome Sciences Centre [plone.bcgsc.ca]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Buy this compound | 2141-17-5 [smolecule.com]

- 5. Effects of 4-hydroxyandrost-4-ene-3,17-dione and its metabolites on 5 alpha-reductase activity and the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - Liao - Translational Andrology and Urology [tau.amegroups.org]

- 7. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. Structure–activity relationships of anabolic steroids - Wikipedia [en.wikipedia.org]

4-Hydroxytestosterone: A Technical Guide to its Role as an Aromatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract